N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C13H11ClN2O |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-2-1-5-10(11)9-16-13(17)12-7-3-4-8-15-12/h1-8H,9H2,(H,16,17) |
InChI Key |
WGTGGBQAQBELJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-purity starting materials and efficient catalysts ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to understand the interaction of small molecules with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations in Aromatic Moieties
Substituents on the benzyl group significantly influence physicochemical and toxicological properties. Key analogs include:
Analysis :
- Electron-withdrawing vs. donating groups : The 2-chloro substituent enhances lipophilicity and may improve membrane permeability compared to the 4-methoxy analog, which offers better aqueous solubility .
- Toxicity : The 4-methoxy derivative’s acute toxicity (Category 4) suggests moderate hazard, while chloro-substituted analogs may exhibit higher bioaccumulation risks due to lipophilicity .
Metal Coordination Complexes
Pyridine-2-carboxamides often serve as ligands in metal complexes, altering reactivity and applications:
Analysis :
Heterocycle Core Modifications
Replacing pyridine with other heterocycles impacts conformational flexibility and bioactivity:
Analysis :
- Aromaticity vs. flexibility : Pyridine’s rigidity favors interactions with flat biological targets (e.g., enzyme active sites), whereas piperidine/pyrrolidine derivatives offer conformational adaptability for binding diverse receptors .
Biological Activity
N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge about its biological activity, including antimicrobial, antiplasmodial, and antioxidant properties, supported by data tables and case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H10ClN
- Molecular Weight : 219.67 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Staphylococcus aureus | 0.35 µM |
| Candida albicans | 0.40 µM |
These results indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Antiplasmodial Activity
The antiplasmodial activity of this compound has been investigated in relation to its ability to inhibit the enzyme PfGSK-3, which is crucial for the survival of Plasmodium falciparum, the causative agent of malaria.
- Inhibition Assay Results :
- At a concentration of 3 µM, significant inhibition of plasmodial pathogens was observed.
- Selectivity indices were reported to be over 100, indicating a strong preference for targeting plasmodial enzymes over human counterparts.
The findings suggest that structural modifications could enhance antiplasmodial activity while minimizing off-target effects .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. The compound demonstrated considerable radical scavenging activity, which is essential for combating oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 87.7% |
| Ascorbic Acid (Control) | 90.0% |
These results indicate that the compound could serve as a potential antioxidant agent, contributing to its therapeutic profile .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of pyridine compounds, including this compound, highlighting its effectiveness against resistant strains of bacteria such as MRSA and VRE. The compound's low MIC values suggest it could be developed into a new antibiotic .
- Antiplasmodial Mechanism : Research focused on the structural variations of carboxamides similar to this compound revealed that modifications could enhance antiplasmodial activity while reducing toxicity in human cells. This study emphasizes the potential for optimized drug design based on this compound's scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
